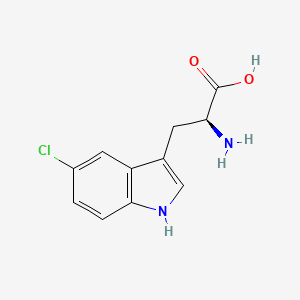

5-氯-L-色氨酸

描述

Synthesis Analysis

The enzymatic synthesis of 5-Chloro-L-tryptophan has been achieved using tryptophan synthase, which catalyzes the reaction of chloroindoles with L-serine, producing optically pure chlorotryptophans including 5-chloro-L-tryptophan. This method emphasizes the specificity and efficiency of enzymatic synthesis for obtaining chlorinated tryptophan derivatives with high enantiomeric excess (Lee & Phillips, 1992).

Molecular Structure Analysis

The molecular and crystal structures of tryptophan derivatives have been extensively studied, providing insights into the conformational dynamics of such compounds. For instance, structural analyses have been conducted on related compounds like L-tryptophan hydrochloride and hydrobromide, which crystallize in the monoclinic space group, showcasing isomorphism and detailed bond lengths within the indole and carboxyl groups. These studies lay the groundwork for understanding the structural nuances of 5-Chloro-L-tryptophan (Takigawa et al., 1966).

Chemical Reactions and Properties

Chemical reactions involving tryptophan and its derivatives highlight the reactivity of the indole nucleus and the influence of substitutions on this core structure. Tryptophan lyase (NosL), for example, illustrates the versatility of the 5'-deoxyadenosyl radical in mediating transformations of tryptophan, including modifications at the indole ring, which is relevant to understanding the chemical behavior of 5-Chloro-L-tryptophan (Bhandari, Fedoseyenko, & Begley, 2016).

科学研究应用

-

Functional Characterization of a Catalytically Promiscuous Tryptophan Decarboxylase

- Application Summary : Tryptophan decarboxylases (TDCs) are enzymes involved in the conversion of tryptophan into tryptamine, a critical biogenic amine . This study focused on a TDC from the camptothecin-producing plant Camptotheca acuminata .

- Methods and Procedures : The TDC-encoding gene, CaTDC3, was cloned and overexpressed in Escherichia coli. The recombinant CaTDC3 was purified and its activity was confirmed through high-performance liquid chromatography (HPLC) and high-resolution mass spectrometry (HRMS) .

- Results and Outcomes : The study found that CaTDC3 shows strict stereoselectivity for L-tryptophan and can recognize L-tryptophan derivatives and analogs .

-

L-Tryptophan Biosynthesis in Saccharomyces cerevisiae and Escherichia coli

- Application Summary : L-tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries . This review compared the synthetic pathways and engineering strategies of L-tryptophan in E. coli and S. cerevisiae .

- Methods and Procedures : The review summarized the existing understanding of how L-tryptophan affects S. cerevisiae’s stress fitness, which could aid in developing a novel plan to produce more resilient industrial yeast and E. coli cell factories .

- Results and Outcomes : The review concluded that methods for maximizing L-Trp yield still need to be refined .

-

Industrial Biomanufacturing of Tryptophan Derivatives

- Application Summary : Tryptophan derivatives are aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry .

- Methods and Procedures : The biosynthesis method combines metabolic engineering with synthetic biology and system biology, using the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway .

- Results and Outcomes : Various tryptophan derivatives are produced, playing an important role in treating diseases and improving life .

-

De Novo Production of Diverse Halogenated Tryptophan-Derived Molecules

- Application Summary : This study reports a mix-and-match co-culture platform to de novo generate a large array of halogenated tryptophan derivatives in Escherichia coli from glucose .

- Methods and Procedures : E. coli was engineered to produce between 300 and 700 mg/L of six different halogenated tryptophan precursors . The native promiscuity of multiple downstream enzymes was harnessed to access unexplored regions of metabolism .

- Results and Outcomes : Through modular co-culture fermentations, 26 distinct halogenated molecules were produced de novo, including precursors to prodrugs 4-chloro- and 4-bromo-kynurenine and new-to-nature halogenated beta carbolines .

-

Synthesis of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties

- Application Summary : A series of novel tryptophan derivatives containing 2,5-diketopiperazine and acyl hydrazine moieties have been designed, synthesized, characterized, and evaluated for their biological activities .

- Methods and Procedures : The target compounds were synthesized and their structures were characterized .

- Results and Outcomes : The bioassay results showed that the target compounds possessed moderate to good antiviral activities against tobacco mosaic virus (TMV) .

-

Industrial Biomanufacturing of Tryptophan Derivatives

- Application Summary : Tryptophan derivatives are aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industry .

- Methods and Procedures : The biosynthesis method combines metabolic engineering with synthetic biology and system biology, using the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway .

- Results and Outcomes : Various tryptophan derivatives are produced, playing an important role in treating diseases and improving life .

-

De Novo Production of Diverse Halogenated Tryptophan-Derived Molecules

- Application Summary : This study reports a mix-and-match co-culture platform to de novo generate a large array of halogenated tryptophan derivatives in Escherichia coli from glucose .

- Methods and Procedures : E. coli was engineered to produce between 300 and 700 mg/L of six different halogenated tryptophan precursors . The native promiscuity of multiple downstream enzymes was harnessed to access unexplored regions of metabolism .

- Results and Outcomes : Through modular co-culture fermentations, 26 distinct halogenated molecules were produced de novo, including precursors to prodrugs 4-chloro- and 4-bromo-kynurenine and new-to-nature halogenated beta carbolines .

-

Synthesis of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties

- Application Summary : A series of novel tryptophan derivatives containing 2,5-diketopiperazine and acyl hydrazine moieties have been designed, synthesized, characterized, and evaluated for their biological activities .

- Methods and Procedures : The target compounds were synthesized and their structures were characterized .

- Results and Outcomes : The bioassay results showed that the target compounds possessed moderate to good antiviral activities against tobacco mosaic virus (TMV) .

安全和危害

属性

IUPAC Name |

(2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966874 | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-L-tryptophan | |

CAS RN |

52448-15-4 | |

| Record name | 5-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

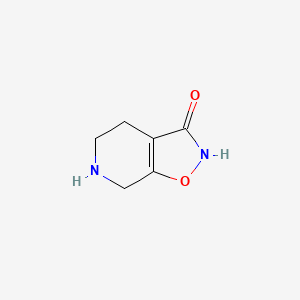

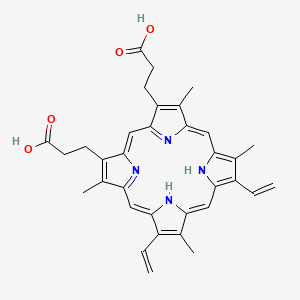

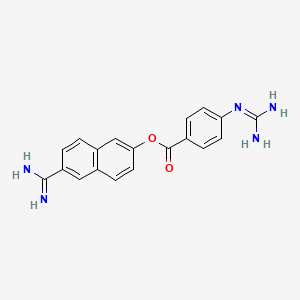

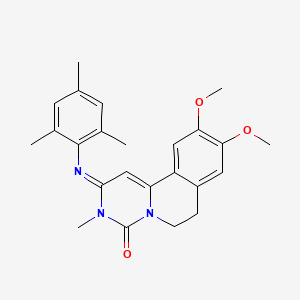

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

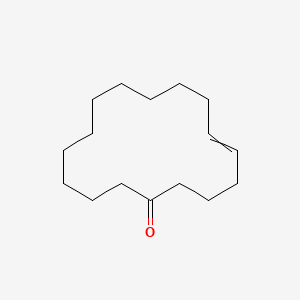

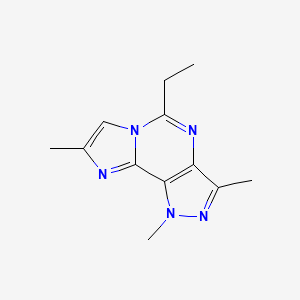

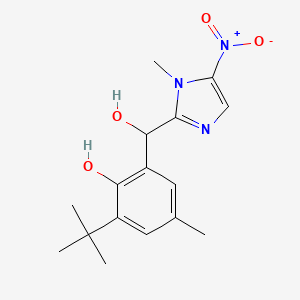

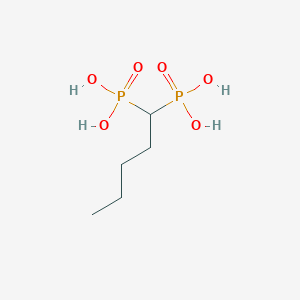

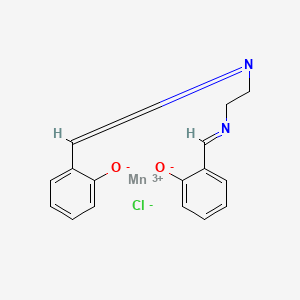

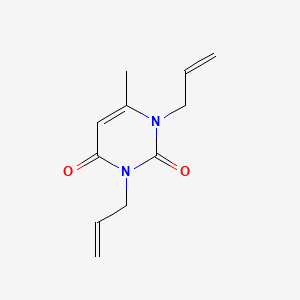

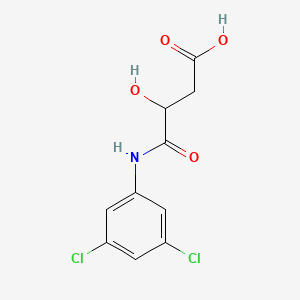

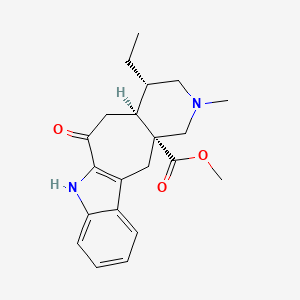

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)